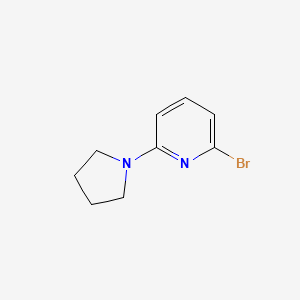

2-Bromo-6-(pyrrolidin-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOWJDJNPISFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573067 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230618-41-4 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Bromo-6-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Bromo-6-(pyrrolidin-1-yl)pyridine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science, and this document outlines its key properties, a likely synthetic route, and expected characterization data.

Core Compound Properties

This compound is a substituted pyridine ring with a bromine atom at the 2-position and a pyrrolidine ring attached at the 6-position via a nitrogen atom. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁BrN₂ | [1][2][3] |

| Molecular Weight | 227.10 g/mol | [2] |

| CAS Number | 230618-41-4 | [1][2][3] |

| Appearance | Solid (form not specified) | - |

| Melting Point | 86 °C | [1][3] |

| Boiling Point | 335.5 ± 27.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 156.7 ± 23.7 °C | [3] |

| Refractive Index | 1.597 | [3] |

| LogP | 2.44 | [2] |

Synthesis Pathway

The most probable and industrially scalable method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of 2,6-dibromopyridine with pyrrolidine. To achieve selective mono-substitution and avoid the formation of the di-substituted product, a copper-catalyzed approach is often employed.

Caption: Synthesis of this compound.

Experimental Protocol: Copper-Catalyzed Nucleophilic Aromatic Substitution

This protocol is adapted from general procedures for the selective mono-amination of 2,6-dibromopyridine.[4]

Materials:

-

2,6-Dibromopyridine

-

Pyrrolidine

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

A suitable ligand (e.g., a diamine or phenanthroline derivative)

-

A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromopyridine (1.0 eq), the copper catalyst (e.g., 5-10 mol%), and the ligand (e.g., 10-20 mol%).

-

Add the base (e.g., 1.5-2.0 eq) to the flask.

-

Add the anhydrous solvent, followed by pyrrolidine (1.1-1.5 eq).

-

Heat the reaction mixture with vigorous stirring to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a suite of analytical techniques. The following sections detail the expected results from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrrolidine rings. The pyridine protons will likely appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.5 ppm). The pyrrolidine protons will appear as two multiplets in the aliphatic region (δ 1.8-4.0 ppm), corresponding to the four protons adjacent to the nitrogen and the four β-protons.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. Five signals will be in the aromatic region (δ 100-160 ppm) corresponding to the carbons of the pyridine ring, with the carbon bearing the bromine atom being significantly deshielded. The four carbons of the pyrrolidine ring will appear in the aliphatic region (δ 20-60 ppm).

Note: As of the last update, specific, experimentally-derived NMR data for this compound was not publicly available. The information provided is based on the analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3050-3150 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-N stretching: ~1100-1300 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 226 and a characteristic isotopic pattern for a bromine-containing compound, with an (M+2)⁺ peak of nearly equal intensity.

Experimental and logical Workflows

The overall process from synthesis to characterization and its potential application in drug discovery follows a logical progression.

Caption: General experimental workflow for synthesis and characterization.

Caption: Logical workflow in a drug discovery context.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a robust starting point for its preparation in a laboratory setting. The expected characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. As a versatile building block, this compound holds significant potential for the development of novel molecules with diverse applications in the pharmaceutical and materials science industries. Further research to establish a detailed, optimized synthesis and to fully characterize the compound with experimental data is encouraged.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-6-(pyrrolidin-1-yl)pyridine. This heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis, primarily owing to its unique substitution pattern that combines a reactive bromine atom with a pyrrolidine moiety on a pyridine scaffold. This document details its known physical and chemical characteristics, provides an experimental protocol for its synthesis, and explores its utility in synthetic transformations such as cross-coupling reactions. The information presented herein is intended to support researchers and scientists in leveraging this compound for drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthetic and medicinal chemistry. These properties influence its reactivity, solubility, and pharmacokinetic profile. A summary of the key quantitative data is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁BrN₂ | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| CAS Number | 230618-41-4 | [1] |

| Melting Point | 86 °C | [2] |

| Boiling Point | 335.5 °C at 760 mmHg | [2] |

| Density | 1.48 g/cm³ | [2] |

| Flash Point | 156.7 °C | [2] |

| Refractive Index | 1.597 | [2] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

| LogP | 2.4443 | [1] |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of 2,6-dibromopyridine with pyrrolidine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, and the reaction can often be selective for monosubstitution under controlled conditions. A copper-catalyzed method has been reported to achieve high selectivity.[3]

Experimental Protocol: Copper-Catalyzed Synthesis of this compound

This protocol is adapted from a general method for the selective monoamination of 2,6-dibromopyridine.[3]

Materials:

-

2,6-Dibromopyridine

-

Pyrrolidine

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (as ligand)

-

Potassium carbonate (K₂CO₃) (as base)

-

Dimethylformamide (DMF) (as solvent)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Dichloromethane and saturated brine solution for workup

Procedure:

-

To a dry Schlenk flask, add 2,6-dibromopyridine (0.5 mmol), potassium carbonate (1.5 mmol), and copper(I) iodide (0.1 mmol).

-

Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Add anhydrous DMF (2 mL) via syringe, followed by N,N'-dimethylethylenediamine (0.2 mmol) and pyrrolidine (1.1 mmol).

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding 15 mL of saturated brine solution.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Reactivity and Applications in Research

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of the bromine atom on the pyridine ring. This allows for a variety of cross-coupling reactions to introduce further complexity into the molecule.

Cross-Coupling Reactions

The bromo-substituent can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of C-C and C-N bonds, respectively.

-

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with a boronic acid or boronate ester to form a new C-C bond. This is a powerful method for synthesizing biaryl and heteroaryl compounds.

-

Buchwald-Hartwig Amination: This reaction would couple this compound with a primary or secondary amine to form a diaminopyridine derivative. This is a key transformation for building molecules with potential biological activity.[4]

References

- 1. chemscene.com [chemscene.com]

- 2. Cas 230618-41-4,2-BROMO-6-PYRROLIDIN-1-YLPYRIDINE | lookchem [lookchem.com]

- 3. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]

- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-6-(pyrrolidin-1-yl)pyridine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-(pyrrolidin-1-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details the compound's chemical properties, provides a detailed experimental protocol for its synthesis, and summarizes its applications as a versatile intermediate for the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for professionals engaged in synthetic organic chemistry and pharmaceutical research.

Core Compound Properties

This compound is a disubstituted pyridine derivative. The structure incorporates a pyridine ring, which is a common scaffold in many biologically active compounds, a bromine atom that serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), and a pyrrolidine moiety, a saturated five-membered nitrogen heterocycle frequently found in pharmaceuticals.[1] This combination of functional groups makes it a valuable intermediate for creating diverse chemical libraries for high-throughput screening.

Molecular Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 230618-41-4 | [2][3] |

| Molecular Formula | C₉H₁₁BrN₂ | [2][3] |

| Molecular Weight | 227.10 g/mol | [3] |

| SMILES | C1CCN(C1)C2=NC(=CC=C2)Br | [3] |

| InChI Key | HZOWJDJNPISFJC-UHFFFAOYSA-N | N/A |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 86 °C | [2] |

| Boiling Point | 335.5 °C at 760 mmHg | [2] |

| Density | 1.48 g/cm³ | [2] |

| Flash Point | 156.7 °C | [2] |

| LogP | 2.4443 | [3] |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | [3] |

| Storage Temperature | 2-8°C, Protect from light | [2][3] |

Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The key starting materials are 2,6-dibromopyridine and pyrrolidine. In this reaction, one of the bromine atoms on the pyridine ring is displaced by the secondary amine of the pyrrolidine. The reaction is often performed under elevated temperature and pressure to facilitate the substitution.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of structurally similar 2-bromo-6-alkylaminopyridines.

Materials:

-

2,6-Dibromopyridine

-

Pyrrolidine

-

A suitable solvent (e.g., ethanol, or neat)

-

Pressure tube or sealed vessel rated for high temperatures and pressures

-

Sodium hydroxide (for workup)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

In a thick-walled pressure tube equipped with a magnetic stir bar, combine 2,6-dibromopyridine (1.0 eq).

-

Add an excess of pyrrolidine (e.g., 2-5 eq). Using pyrrolidine as the limiting reagent is also possible if it is more valuable, but an excess of the amine is common to drive the reaction. The reaction can be run neat or with a solvent like ethanol.

-

Seal the pressure tube securely.

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring for 12-24 hours. Caution: This reaction generates high pressure and must be conducted in an appropriate, properly sealed pressure vessel behind a blast shield.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by taking aliquots from a cooled reaction mixture.

-

Upon completion, cool the reaction vessel to room temperature.

-

If a solvent was used, concentrate the mixture under reduced pressure. If run neat, proceed to the next step.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate and wash with a basic aqueous solution (e.g., 1M NaOH) to remove any unreacted starting material and protonated amine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the ¹H and ¹³C NMR data for 2-Bromo-6-ethylaminopyridine , a close structural analogue. The chemical shifts for the pyridine ring protons and carbons are expected to be very similar for this compound.

Table 3: NMR Data for Analogue 2-Bromo-6-ethylaminopyridine in CDCl₃

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 1.22 | triplet | -CH₃ | ||

| 3.23 | quartet | -CH₂- | ||

| 4.61 | singlet (broad) | N-H | ||

| 6.27 | doublet | Pyridine H-5 | ||

| 6.71 | doublet | Pyridine H-3 | ||

| 7.25 | triplet | Pyridine H-4 | ||

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| 14.67 | -CH₃ | |||

| 37.05 | -CH₂- | |||

| 104.17 | Pyridine C-3 | |||

| 115.60 | Pyridine C-5 | |||

| 127.14 | Pyridine C-2 (C-Br) | |||

| 139.67 | Pyridine C-4 | |||

| 158.94 | Pyridine C-6 (C-N) |

For the pyrrolidine moiety in the target compound, typical chemical shifts are approximately 1.9 ppm for the β-protons (-CH₂-CH₂-N) and 3.5 ppm for the α-protons (-CH₂-N).

Applications in Drug Discovery

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for drug discovery programs. Its bifunctional nature allows for selective and sequential reactions.

-

Cross-Coupling Reactions: The bromo group at the 2-position is an excellent handle for introducing a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl groups) via metal-catalyzed cross-coupling reactions. This allows for rapid diversification of the core structure.

-

Scaffold for Library Synthesis: The compound serves as a valuable starting point for the creation of compound libraries. These libraries can be screened against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify new hit compounds.

The logical workflow for employing a building block like this compound in a drug discovery context is outlined in the diagram below.

Caption: Drug discovery workflow utilizing a versatile building block.

This workflow illustrates how a foundational molecule like this compound is used to generate a library of diverse compounds, which are then screened to identify hits. These hits undergo rigorous optimization of their biological activity and pharmaceutical properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to produce a lead compound, which may eventually advance to a preclinical candidate.

References

Spectroscopic Profile of 2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-6-(pyrrolidin-1-yl)pyridine. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are included to assist researchers in their own characterization of this compound. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is a molecule of interest.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable spectroscopic data is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document aims to fill the current gap in available experimental data by providing high-quality predicted spectroscopic information and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using advanced computational algorithms and can be used as a reference for the identification and characterization of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 | t | 1H | H-4 (Pyridine) |

| 6.65 | d | 1H | H-3 or H-5 (Pyridine) |

| 6.40 | d | 1H | H-3 or H-5 (Pyridine) |

| 3.45 | t | 4H | N-CH₂ (Pyrrolidine) |

| 1.95 | m | 4H | CH₂ (Pyrrolidine) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 159.0 | C-6 (Pyridine) |

| 142.0 | C-2 (Pyridine) |

| 139.5 | C-4 (Pyridine) |

| 110.0 | C-3 or C-5 (Pyridine) |

| 105.0 | C-3 or C-5 (Pyridine) |

| 46.0 | N-CH₂ (Pyrrolidine) |

| 25.5 | CH₂ (Pyrrolidine) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1550 | Strong | C=N, C=C stretch (aromatic) |

| 1450-1400 | Medium | C-H bend (aliphatic) |

| 1300-1200 | Strong | C-N stretch (aromatic amine) |

| 800-700 | Strong | C-H out-of-plane bend (aromatic) |

| 650-550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

| m/z | Relative Intensity | Assignment |

| 227/229 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 198/200 | Medium | [M - C₂H₃]⁺ |

| 157/159 | Medium | [M - C₄H₈N]⁺ |

| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle 45-90°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range.

-

For ESI, the sample is typically introduced via direct infusion or liquid chromatography. For EI, the sample is often introduced via a direct insertion probe or gas chromatography.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of a chemical compound using spectroscopic methods.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can aid researchers in the identification and characterization of this compound. The included generalized experimental protocols offer a starting point for obtaining high-quality experimental data. It is anticipated that this guide will facilitate further research and application of this promising molecule in various scientific disciplines.

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-6-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed experimental protocols for determining the solubility and stability of 2-Bromo-6-(pyrrolidin-1-yl)pyridine. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines standardized methodologies for researchers to generate reliable data. This guide is intended to be a valuable resource for professionals in drug development and chemical research, offering both foundational knowledge and practical experimental workflows.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring, a bromine atom, and a pyrrolidine group, suggests its utility as a building block in the synthesis of more complex molecules. Understanding the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and toxicological studies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrN₂ | [1][2] |

| Molecular Weight | 227.1 g/mol | [1][2] |

| CAS Number | 230618-41-4 | [1][2] |

| Melting Point | 86 °C | [1][3] |

| Boiling Point | 335.5 °C at 760 mmHg | [1] |

| Density | 1.48 g/cm³ | [1] |

| Flash Point | 156.7 °C | [1] |

| Storage Temperature | 2-8 °C, protect from light | [1][2] |

| Hazard Codes | Xn (Harmful) | [1] |

| Risk Statements | R22 (Harmful if swallowed) | [1] |

| Calculated LogP | 2.44 | [2] |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | [2] |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the scientific literature. However, based on its chemical structure, a qualitative assessment can be made. The presence of the polar pyridine nitrogen and the pyrrolidine nitrogen atoms may confer some solubility in polar organic solvents. The bromo-substituted aromatic ring contributes to its lipophilicity, suggesting solubility in non-polar organic solvents. A related compound, (E)-2-Bromo-6-(3-(pyrrolidin-1-yl)-1-p-tolylpropenyl) pyridine, is noted to have low solubility.[4]

To obtain quantitative data, standardized experimental protocols are necessary. The following sections detail methodologies for determining the solubility of this compound.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This method is a reliable and accurate technique for determining the solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker or agitator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the solution to stand undisturbed to let the undissolved solid settle.

-

Carefully filter the supernatant through a syringe filter to obtain a clear, saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry collection vial.

-

Transfer a precise volume of the clear, saturated filtrate to the pre-weighed vial.

-

Evaporate the solvent completely using an oven at a temperature below the compound's melting point or a rotary evaporator.

-

Once the solvent is fully removed, cool the vial in a desiccator and weigh the residue.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

-

-

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is illustrated in the diagram below.

Caption: Workflow for Gravimetric Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter, especially for its storage and handling in drug development processes. Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol for Stability Testing

This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Materials:

-

High-purity this compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate analytical instrumentation for purity and degradation product analysis (e.g., HPLC, LC-MS)

-

Suitable containers that are inert to the compound

Procedure:

-

Sample Preparation:

-

Place a accurately weighed amount of the compound into suitable containers.

-

Prepare multiple samples for testing at different time points and conditions.

-

-

Storage Conditions:

-

Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[5]

-

Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[5]

-

Stress Testing: Expose the compound to more extreme conditions to identify potential degradation products and pathways. This includes:

-

-

Testing Schedule:

-

Analytical Methods:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Determine the concentration of this compound.

-

Purity and Degradation Products: Use a stability-indicating HPLC method to separate and quantify any degradation products.

-

-

Logical Pathway for Stability Assessment

The following diagram illustrates the logical progression for assessing the stability of this compound.

Caption: Logical Pathway for Stability Assessment.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While specific quantitative solubility and stability data are not widely published, the provided experimental protocols and logical workflows offer a systematic approach to generating this critical information. The physicochemical properties summarized herein provide a starting point for experimental design. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data, which is essential for the successful application of this compound in scientific research and drug development.

References

In-Depth Technical Guide to 2-Bromo-6-(pyrrolidin-1-yl)pyridine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-(pyrrolidin-1-yl)pyridine, a heterocyclic building block with growing importance in medicinal chemistry. The document details its commercial availability, physicochemical properties, and potential applications, with a focus on its role in the synthesis of pharmacologically active compounds. This guide is intended for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. It is typically offered in various purities, with ≥97% being a common grade for research and development purposes. The compound is available in quantities ranging from grams to kilograms, catering to both laboratory-scale synthesis and larger-scale process development.

Table 1: Prominent Suppliers of this compound

| Supplier | Purity | Available Quantities |

| ChemScene | ≥98% | Inquire |

| Thermo Scientific (Fisher Scientific) | ≥97% | Inquire[1] |

| Conier Chem & Pharma Limited | Inquire | Inquire |

| CP Lab Safety | 98% | 25 grams |

| Molbase | Inquire | Inquire[2] |

| Chemrio | Inquire | Inquire[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic characteristics in potential drug candidates.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Chemical Identifiers | ||

| CAS Number | 230618-41-4 | [4][5] |

| Molecular Formula | C₉H₁₁BrN₂ | [4][5] |

| Molecular Weight | 227.10 g/mol | [4][5] |

| InChIKey | Inquire | |

| SMILES | C1CCN(CC1)C2=NC=CC=C2Br | [5] |

| Physical Properties | ||

| Melting Point | 86 °C | [4] |

| Boiling Point | 335.5 °C at 760 mmHg | [4] |

| Flash Point | 156.7 °C | [4] |

| Density | 1.48 g/cm³ | [4] |

| Spectroscopic Data | ||

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| Mass Spectrometry | Data not available in searched literature. | |

| Computational Data | ||

| LogP | Inquire | |

| pKa | Inquire | |

| Polar Surface Area | Inquire | |

| Safety and Handling | ||

| Hazard Codes | Xn (Harmful) | [4] |

| Risk Statements | R22 (Harmful if swallowed) | [4] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain literature, a general synthetic approach can be inferred from related transformations. The most probable synthetic route involves the nucleophilic aromatic substitution of a di-substituted pyridine, such as 2,6-dibromopyridine, with pyrrolidine.

General Synthetic Workflow

The synthesis would likely proceed via the reaction of 2,6-dibromopyridine with pyrrolidine in the presence of a suitable base and potentially a catalyst. The reaction conditions would need to be carefully controlled to favor mono-substitution over di-substitution.

Purification and Characterization

Purification: The crude product would likely be purified using column chromatography on silica gel. The choice of eluent would be determined by the polarity of the product and any remaining starting materials or byproducts.

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and the successful incorporation of the pyrrolidine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. The pyrrolidine moiety can contribute to the overall physicochemical properties and biological activity of the final compound.

Role as a Synthetic Intermediate

One notable application of this compound is as a key intermediate in the synthesis of allosteric modulators of the cannabinoid 1 receptor (CB1R). Specifically, it is a precursor to PSNCBAM-1, a negative allosteric modulator of CB1R.[4] Allosteric modulators offer a promising therapeutic approach by fine-tuning receptor activity rather than simply blocking or activating it, which can lead to improved side-effect profiles.

Potential in Structure-Activity Relationship (SAR) Studies

The this compound scaffold can be systematically modified to explore structure-activity relationships (SAR). The bromine atom can be replaced with various substituents to probe the effect on biological activity. Similarly, the pyrrolidine ring can be modified or replaced with other cyclic amines to optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Conclusion

This compound is a commercially available and versatile building block with significant potential in drug discovery and medicinal chemistry. Its utility as a synthetic intermediate, particularly in the development of allosteric modulators, highlights its importance for researchers in this field. While specific, detailed experimental protocols for its synthesis are not widely published, its preparation is conceptually straightforward. A clear understanding of its physicochemical properties and reactivity is key to its successful application in the synthesis of novel therapeutic agents.

References

Initial Reactivity Studies of 2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated initial reactivity of 2-Bromo-6-(pyrrolidin-1-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.[1] Based on established palladium-catalyzed cross-coupling reactions for analogous 2-bromopyridine systems, this document outlines detailed experimental protocols, presents expected quantitative data, and visualizes key reaction pathways. The focus is on three primary transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, offering a predictive framework for the synthetic utility of this compound.

Introduction

This compound is a pyridine derivative featuring a bromine atom at the 2-position and a pyrrolidine moiety at the 6-position.[1] This substitution pattern makes it an attractive starting material for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The electron-rich pyrrolidinyl group can influence the reactivity of the pyridine ring, while the bromine atom serves as a versatile handle for various cross-coupling reactions. This guide details the expected reactivity of the C-Br bond in palladium-catalyzed transformations, which are fundamental for C-C and C-N bond formation.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The primary locus of reactivity for this compound is the carbon-bromine bond, which is susceptible to oxidative addition to a palladium(0) complex. This initiates several powerful catalytic cycles for forming new bonds. The following sections detail the expected conditions and outcomes for key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[2] It is anticipated that this compound will readily couple with a variety of aryl and heteroaryl boronic acids or their esters.

| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | ~80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 12 | ~75-85 |

Note: Yields are predictive and based on reactions with structurally similar 2-bromopyridines.

-

Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).

-

Degassing: Seal the vessel and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[3][4] this compound is expected to react with a wide range of primary and secondary amines.

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8 | ~90-98 |

| 2 | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Dioxane | 110 | 18 | ~80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 12 | ~85-95 |

Note: Yields are predictive and based on reactions with structurally similar 2-bromopyridines.[5]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube or sealed vial.

-

Solvent and Reagents: Add the anhydrous solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons, leading to the synthesis of substituted alkynes.[6][7] This reaction is typically co-catalyzed by palladium and copper complexes.

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | ~85-95 |

| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | ~80-90 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 90 | 12 | ~75-85 |

Note: Yields are predictive and based on reactions with structurally similar 2-bromopyridines.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide.

-

Solvent and Reagents: Add the anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine) and the terminal alkyne (1.2-1.5 equiv).

-

Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 100 °C) and monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dilute the residue with an organic solvent. Wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

General Experimental Workflow

The successful application of these cross-coupling reactions relies on a systematic and rigorous experimental approach. The following workflow provides a general guideline for researchers.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is poised to be a valuable building block in synthetic and medicinal chemistry. Its reactivity is predicted to be dominated by palladium-catalyzed cross-coupling reactions at the 2-position. This guide provides a foundational understanding and practical protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Researchers and drug development professionals can leverage this information to efficiently incorporate this scaffold into novel molecular architectures with therapeutic potential. Further experimental validation is encouraged to refine the specific optimal conditions for this substrate.

References

- 1. Cas 230618-41-4,2-BROMO-6-PYRROLIDIN-1-YLPYRIDINE | lookchem [lookchem.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

The Versatile Building Block: A Technical Guide to the Applications of 2-Bromo-6-(pyrrolidin-1-yl)pyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-6-(pyrrolidin-1-yl)pyridine has emerged as a valuable and versatile heterocyclic building block in the field of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a pyrrolidine moiety at the 6-position, offers two distinct points for chemical modification. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl groups. The pyrrolidine group, an electron-donating substituent, influences the reactivity of the pyridine ring and can play a crucial role in the biological activity of the final compounds. This technical guide provides an in-depth overview of the key applications of this compound, focusing on palladium-catalyzed cross-coupling reactions, and offers detailed experimental protocols for its utilization.

Core Applications in Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. The primary applications include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions enable the synthesis of a wide array of substituted pyridines, which are prevalent scaffolds in many biologically active molecules.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-(pyrrolidin-1-yl)pyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 2-position of the pyridine ring, leading to the synthesis of 2-aryl-6-(pyrrolidin-1-yl)pyridines. These products are of significant interest in medicinal chemistry due to their potential as scaffolds for drug candidates.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-aminophenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 75 |

Experimental Protocol: Synthesis of 3'-(6-(pyrrolidin-1-yl)pyridin-2-yl)-[1,1'-biphenyl]-3-amine

-

Materials:

-

This compound

-

3-Aminophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen gas

-

Standard glassware for organic synthesis

-

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add Pd(dppf)Cl₂ (0.05 eq).

-

The vessel is evacuated and backfilled with nitrogen three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

The reaction mixture is heated to 80°C and stirred for 16 hours under a nitrogen atmosphere.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

-

The mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-(pyrrolidin-1-yl)pyridine.

-

Diagram of Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-(pyrrolidin-1-yl)pyridines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with an amine. This reaction is particularly useful for synthesizing substituted anilines and related compounds. When applied to this compound, it allows for the introduction of a primary or secondary amine at the 2-position, yielding 2-amino-6-(pyrrolidin-1-yl)pyridine derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules.

General Protocol for Buchwald-Hartwig Amination:

-

Materials:

-

This compound

-

Desired primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Strong base (e.g., Sodium tert-butoxide (NaOtBu))

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert gas (e.g., Argon)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base.

-

This compound and the amine are then added.

-

The anhydrous, degassed solvent is added via syringe.

-

The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110°C) with vigorous stirring.

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

Diagram of Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-(pyrrolidin-1-yl)pyridines

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is an efficient method for the synthesis of substituted alkynes. For this compound, the Sonogashira coupling provides access to 2-alkynyl-6-(pyrrolidin-1-yl)pyridines, which are valuable precursors for the synthesis of more complex heterocyclic systems and can also exhibit interesting biological and material properties.

General Protocol for Sonogashira Coupling:

-

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Inert gas (e.g., Argon)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous, degassed solvent and the amine base.

-

To this mixture, add this compound and the terminal alkyne.

-

The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60°C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with a saturated aqueous solution of ammonium chloride and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography.

-

Diagram of Sonogashira Coupling Logical Relationship:

Caption: Key components and outcome of the Sonogashira coupling reaction.

Conclusion

This compound is a highly valuable and adaptable building block in modern organic synthesis. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations provide efficient and modular routes to a diverse range of substituted pyridine derivatives, which are of significant interest to researchers in drug discovery and materials science. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective application of this versatile reagent in the synthesis of novel and complex molecular architectures. Further exploration of its reactivity is likely to uncover even more innovative applications in the future.

Discovery of novel pyridine derivatives using 2-Bromo-6-(pyrrolidin-1-yl)pyridine

An In-depth Technical Guide to the Discovery of Novel Pyridine Derivatives Using 2-Bromo-6-(pyrrolidin-1-yl)pyridine

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocyclic core is paramount for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties. This compound has emerged as a highly valuable and versatile building block for this purpose. Its structure, featuring a bromine atom at the 2-position and a pyrrolidin-1-yl group at the 6-position, presents a unique combination of reactivity and molecular properties.

The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. The pyrrolidine moiety, a common feature in bioactive molecules, can enhance solubility and modulate the physicochemical profile of the resulting derivatives.[3] This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for key transformations and illustrating its application in the broader context of drug discovery.

Core Compound Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrN₂ | [4] |

| Molecular Weight | 227.10 g/mol | [4] |

| CAS Number | 230618-41-4 | [4] |

| Melting Point | 86 °C | [5] |

| Boiling Point | 335.5 °C at 760 mmHg | [5] |

| Appearance | Solid | [1] |

| SMILES | BrC1=NC(N2CCCC2)=CC=C1 | [4] |

Synthetic Utility and Key Reactions

The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules. The two most prominent and powerful of these reactions are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Logical Workflow for Synthesis

The strategic use of this compound allows for the systematic generation of diverse libraries of novel pyridine derivatives, which can then be subjected to biological screening.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. lookchem.com [lookchem.com]

2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Versatile Scaffold for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-Bromo-6-(pyrrolidin-1-yl)pyridine has emerged as a particularly valuable building block for the synthesis of potent and selective kinase inhibitors. Its structural features, including a reactive bromine atom amenable to cross-coupling reactions and a pyrrolidine moiety that can influence solubility and target engagement, make it an attractive starting point for drug discovery campaigns targeting a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of compounds derived from the this compound scaffold, with a focus on its role in the development of inhibitors for key signaling kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).

Introduction: The 2,6-Disubstituted Pyridine Motif in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in a variety of biological interactions and its synthetic tractability.[1] The 2,6-disubstituted pyridine framework, in particular, offers a versatile platform for creating molecules with diverse pharmacological activities. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, while substituents at the 2- and 6-positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties. This compound (CAS 230618-41-4) is a prime example of a strategically designed intermediate that leverages these features for medicinal chemistry applications.[2][3] The bromine atom at the 2-position serves as a versatile handle for introducing a wide array of aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6][7][8] The pyrrolidine group at the 6-position can enhance aqueous solubility and provides a vector for interaction with the solvent-exposed regions of protein targets.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of 2,6-dibromopyridine with pyrrolidine. This reaction can be performed under various conditions, often employing a base and sometimes a catalyst to facilitate the substitution.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 2-amino-6-bromopyridines.[9]

Materials:

-

2,6-Dibromopyridine

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or pressure tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, combine 2,6-dibromopyridine (1.0 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO) to create a stirrable suspension.

-

Addition of Pyrrolidine: Add pyrrolidine (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Seal the pressure tube or heat the flask under an inert atmosphere (e.g., nitrogen or argon) to 180°C. Stir the reaction mixture vigorously for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (2,6-dibromopyridine) is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield this compound as a solid.

Application as a Scaffold for Kinase Inhibitors

The this compound scaffold is particularly well-suited for the development of ATP-competitive kinase inhibitors. The 2-amino-pyridine motif is a known hinge-binding element in many kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group form crucial hydrogen bonds with the kinase hinge region.

Suzuki-Miyaura Cross-Coupling for Library Generation

The bromine atom at the 2-position of the scaffold is readily displaced in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a diverse range of aryl and heteroaryl substituents. This reaction is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.

This protocol is a generalized procedure and may require optimization for specific substrates.[5][7][8]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., potassium carbonate, 2.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or reaction vial

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for generating kinase inhibitors.

Targeting JNK and p38 Kinases

The aminopyridine scaffold is a common feature in inhibitors of JNK and p38 MAP kinases, which are key regulators of inflammatory and stress responses.[10][11][12] Derivatives of this compound are promising candidates for the development of selective inhibitors of these kinases.

Table 1: Biological Activity of Representative Aminopyridine-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Aminopyrazole | JNK3 | ~1 μM | [13] |

| Aminopyridine N-oxides | p38α | ED₅₀ = 1 mg/kg (in vivo) | [11] |

| Pyridopyrimidinone | JNK3 | 15 | [14] |

| Aminopyridine | JNK1 | 21 | [10] |

| Aminopyridine | JNK2 | 66 | [10] |

| Aminopyridine | JNK3 | 15 | [10] |

Biological Evaluation of Kinase Inhibitors

The inhibitory activity of compounds derived from the this compound scaffold can be assessed using a variety of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assays

Biochemical assays are used to determine the direct inhibitory effect of a compound on the activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

This protocol is a generalized procedure based on commercially available kits.[5][15]

Materials:

-

Purified recombinant JNK or p38 kinase

-

Kinase-specific substrate (e.g., ATF-2 for p38)

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).

-

Add Kinase and Substrate: Add 2 µL of a mixture containing the kinase and its substrate in kinase buffer.

-

Initiate Reaction: Add 2 µL of ATP solution in kinase buffer to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: JNK signaling pathway and point of inhibition.

p38 MAPK Signaling Pathway

Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. It plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. [12]

Diagram of the p38 MAPK Signaling Pathway

Caption: p38 MAPK signaling and point of inhibition.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthetic accessibility and the ease with which it can be functionalized through cross-coupling reactions make it an ideal starting point for the generation of diverse chemical libraries. The resulting 2,6-disubstituted pyridine derivatives have shown significant promise as potent and selective inhibitors of key signaling kinases, such as JNK and p38, which are implicated in a range of human diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in leveraging this privileged scaffold for their discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 9. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. This compound|230618-41-4 - MOLBASE Encyclopedia [m.molbase.com]

- 15. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-(pyrrolidin-1-yl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction has revolutionized the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[1][2] 2-Bromo-6-(pyrrolidin-1-yl)pyridine is a valuable building block in medicinal chemistry, with the pyridine scaffold being a common motif in biologically active compounds.[3][4][5] The pyrrolidine substituent can influence the electronic properties of the pyridine ring and provide a vector for further molecular interactions.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The described methodology is based on established procedures for structurally similar 2-bromopyridine derivatives and offers a robust starting point for the synthesis of a diverse library of 2-aryl-6-(pyrrolidin-1-yl)pyridine compounds.[6][7][8] Challenges associated with the Suzuki coupling of 2-substituted pyridines, such as potential catalyst inhibition by the pyridine nitrogen, are addressed through the selection of appropriate catalytic systems.[9][10]

Reaction Principle:

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[11] The choice of catalyst, ligand, base, and solvent is critical for a successful reaction, especially with potentially coordinating substrates like 2-substituted pyridines.[9][10]

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the ligand (if not using a pre-catalyst) and add them to the reaction flask.

-